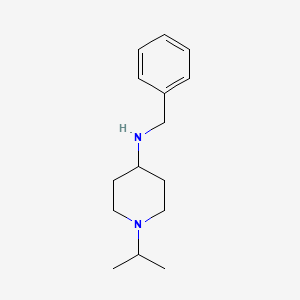![molecular formula C19H29BO3 B1489645 2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246563-65-3](/img/structure/B1489645.png)
2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Übersicht
Beschreibung
Dioxaborolanes are a class of organic compounds containing a boron atom bonded to two oxygen atoms and two carbon atoms . They are used in various chemical reactions due to their unique properties .
Molecular Structure Analysis
The molecular structure of dioxaborolanes typically involves a five-membered ring consisting of two carbon atoms, two oxygen atoms, and one boron atom .Chemical Reactions Analysis
Dioxaborolanes are involved in various chemical reactions. For instance, they can react with a cross-linker and isocyanates by the thiol-ene “click” reaction and the addition reaction, providing a formation of the networks .Wissenschaftliche Forschungsanwendungen
Self-Healing Polymers
This compound is utilized in the development of self-healing polymers . These polymers can autonomously repair themselves after damage, which is particularly useful for extending the lifespan of materials used in various industries. The boronic ester bonds in the compound contribute to the self-healing properties by enabling reversible dynamic bonding, which allows the material to respond to physical damage by ‘healing’ the affected area .
Hydrogel Applications
In the field of hydrogels, the compound’s boronic ester bonds are exploited to create materials that can swell or shrink in response to environmental stimuli. This responsiveness is valuable in biomedical applications such as drug delivery systems , where the hydrogel can release medication in response to specific biological signals .
Biomedical Adhesives
The compound’s unique bonding properties make it suitable for creating biomedical adhesives . These adhesives can be used for wound closure or as a part of medical devices that require temporary attachment to biological tissues. The reversible nature of the bonds allows for easy removal without causing damage to the tissue .
Bioimplants
Bioimplants: benefit from the compound’s ability to form dynamic covalent bonds, which can be adjusted to match the mechanical properties required for compatibility with human tissue. This adaptability is crucial for implants that need to integrate seamlessly with the body’s biological systems .
Healthcare Monitoring Devices
The compound is also instrumental in the development of healthcare monitoring devices . These devices often require materials that can interact with biological signals and adapt their properties accordingly. The compound’s boronic ester bonds provide this capability, making it possible to create sensors that can monitor glucose levels or other biomarkers .
Smart Coatings
In the realm of smart coatings , the compound’s dynamic bonds enable the creation of surfaces that can change their properties in response to external stimuli. This is particularly useful for creating coatings that can self-repair, adjust transparency, or modify other surface characteristics as needed .
Environmental Sensing
The compound’s sensitivity to changes in pH and hydrophilicity makes it an excellent candidate for environmental sensing applications. Sensors made with this compound can detect and respond to changes in their surroundings, providing valuable data for environmental monitoring .
Reprocessable Thermosets
Lastly, the compound is used in the synthesis of reprocessable thermosets . These materials can be reshaped or repaired after their initial formation, which is a significant advancement over traditional thermosets that are permanently set after curing. This property is particularly important for sustainability and recycling efforts .
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in organic synthesis and catalysis .
Mode of Action
It’s worth noting that compounds containing a dioxaborolane ring are often involved in suzuki–miyaura cross-coupling reactions . In these reactions, the boron atom in the dioxaborolane ring can form bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
As mentioned earlier, compounds with similar structures are often involved in suzuki–miyaura cross-coupling reactions, which are key in various synthetic pathways .
Result of Action
It’s worth noting that compounds containing a dioxaborolane ring are often involved in suzuki–miyaura cross-coupling reactions, which are key in various synthetic pathways . These reactions can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the molecules involved .
Action Environment
It’s worth noting that the stability and reactivity of compounds containing a dioxaborolane ring can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTXNGOJVNTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



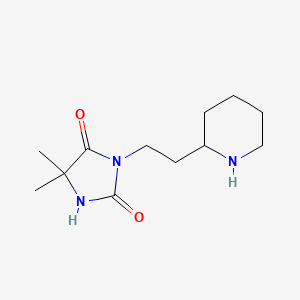
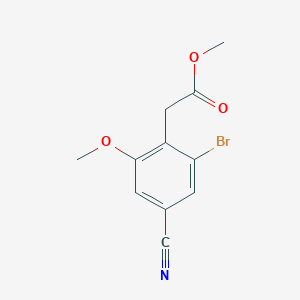

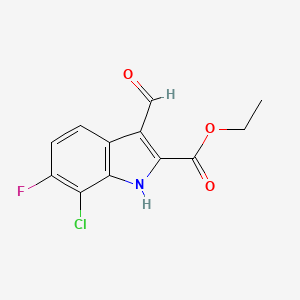
![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)

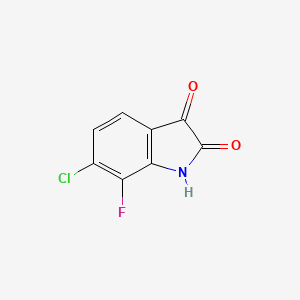
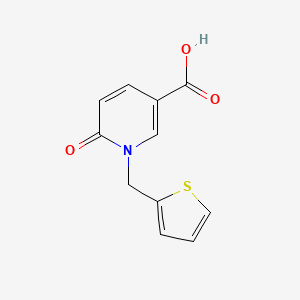
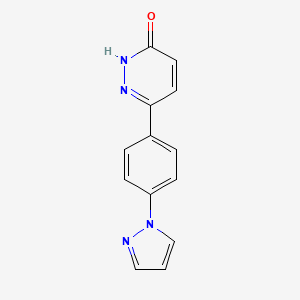
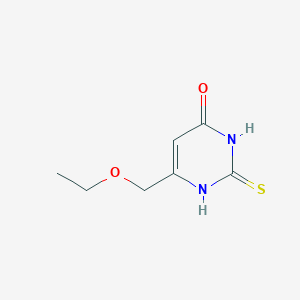
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)

